Porcine dynorphin A(1-13) acetate
Description
Discovery and Initial Characterization of Dynorphins
The journey to understanding porcine dynorphin (B1627789) A(1-13) began with the broader discovery of the dynorphin family of opioid peptides. In the 1970s, a "golden era" of neuropeptide discovery, researchers were actively searching for endogenous substances in the brain that could interact with opioid receptors. nih.gov In 1979, Avram Goldstein and his colleagues at Stanford University made a pivotal breakthrough. nih.govpnas.org While working with porcine pituitary extracts, they identified a peptide with extraordinarily potent opioid activity. nih.govwikipedia.org This peptide was named "dynorphin" from the Greek word "dynamis," meaning power, to reflect its remarkable potency. wikipedia.org
Initial studies revealed that dynorphins are derived from a larger precursor protein called prodynorphin. wikipedia.org Through enzymatic cleavage by proprotein convertase 2 (PC2), prodynorphin gives rise to several active peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin. wikipedia.org These peptides are stored in large, dense-core vesicles within neurons and are released upon strong and prolonged stimulation. wikipedia.org The highest concentrations of dynorphins are found in key areas of the central nervous system, including the hypothalamus, medulla, pons, midbrain, and spinal cord. wikipedia.org
Identification of Porcine Dynorphin A(1-13) as a Key Endogenous Opioid Peptide
Subsequent research focused on characterizing the specific fragments of dynorphin A. The tridecapeptide, corresponding to the first 13 amino acids of the full-length porcine dynorphin, was identified as a particularly potent and biologically active fragment. pnas.orgnih.gov This fragment, with the amino acid sequence H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH, became known as porcine dynorphin A(1-13). cymitquimica.combiosynth.com
Early experiments using the guinea pig ileum bioassay demonstrated the exceptional potency of this peptide. It was found to be approximately 700 times more potent than [Leu]enkephalin, another endogenous opioid peptide. pnas.orgnih.gov These findings solidified the status of porcine dynorphin A(1-13) as a key endogenous opioid peptide with significant physiological relevance. Further studies confirmed that its effects are primarily mediated through the κ-opioid receptor (KOR), a G-protein-coupled receptor. wikipedia.orgcymitquimica.com
Evolution of Research Perspectives on Dynorphin A(1-13) in Neurobiology
The understanding of porcine dynorphin A(1-13)'s role in neurobiology has evolved significantly since its discovery. Initially, research was heavily focused on its potent analgesic (pain-relieving) effects. wikipedia.orgbiosynth.com However, subsequent studies revealed a more complex and multifaceted role for this peptide in the brain and spinal cord.
Research has demonstrated that dynorphin A(1-13) is involved in a wide range of physiological and pathological processes, including:
Stress and Anxiety: The dynorphin/KOR system is activated during stress, contributing to anxiety-like behaviors. nih.gov
Addiction: This system is implicated in the negative reinforcement and dysphoric states associated with drug withdrawal, potentially acting as a "brake" on reward processing. nih.gov
Appetite and Homeostasis: Dynorphins play a role in regulating appetite and maintaining the body's internal balance. wikipedia.org
Neurotoxicity: Under certain conditions, particularly at higher concentrations, dynorphin A(1-13) can exhibit neurotoxic effects, potentially through mechanisms involving NMDA receptors. medchemexpress.comnih.gov
The discovery of these diverse functions has shifted the research perspective from viewing dynorphin A(1-13) solely as an analgesic to recognizing it as a critical modulator of a wide array of neuronal circuits and behaviors. nih.gov The development of knockout mice lacking the prodynorphin gene has been instrumental in further elucidating the specific roles of the endogenous dynorphin system. annualreviews.org
Chemical and Physical Properties of Porcine Dynorphin A(1-13) Acetate
| Property | Value |
| CAS Number | 72957-38-1 cymitquimica.comfishersci.com |
| Molecular Formula | C75H126N24O15 cymitquimica.combiosynth.com |
| Molecular Weight | 1603.96 g/mol cymitquimica.combiosynth.com |
| Amino Acid Sequence | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH cymitquimica.combiosynth.com |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% cymitquimica.com |
Potency Comparison of Porcine Dynorphin A(1-13) with Other Opioids in the Guinea Pig Ileum Assay
| Compound | Relative Potency |
| Porcine Dynorphin A(1-13) | ~700x [Leu]enkephalin pnas.org |
| Porcine Dynorphin A(1-13) | ~200x Normorphine |
| Porcine Dynorphin A(1-13) | ~50x β-endorphin |
Properties
Molecular Formula |
C77H130N24O17 |
|---|---|
Molecular Weight |
1664.0 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C75H126N24O15.C2H4O2/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47;1-2(3)4/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87);1H3,(H,3,4)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-;/m0./s1 |
InChI Key |
OIXVNZBNMIKBJG-XFAGRCNTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |
Origin of Product |
United States |
Molecular and Cellular Biology of Porcine Dynorphin A 1 13
Biosynthesis and Post-Translational Processing from Prodynorphin
Porcine dynorphin (B1627789) A(1-13) originates from a larger precursor protein called prodynorphin (proDyn). The generation of the active peptide involves a series of precise enzymatic cleavages and modifications.
Prodynorphin Cleavage by Proprotein Convertase 2 (PC2) and Active Peptide Generation
The endoproteolytic processing of the 26-kDa prodynorphin precursor is a critical step in the biosynthesis of dynorphin peptides. nih.gov This process is primarily carried out by proprotein convertases (PCs), a family of calcium-dependent serine proteases. researchgate.net Among these, proprotein convertase 2 (PC2) plays a pivotal role. nih.govresearchwithrutgers.comnih.gov
PC2 is colocalized with prodynorphin in neuroendocrine tissues and is instrumental in cleaving proDyn at specific single and paired basic amino acid residues to generate biologically active peptides. nih.govnih.gov Studies have shown that PC2 can cleave proDyn to produce dynorphin A(1-17), dynorphin B(1-13), and α-neo-endorphin. nih.govresearchgate.net Notably, PC2 is also capable of cleaving at single basic residues, leading to the formation of dynorphin A(1-8). nih.gov Research on mice lacking active PC2 demonstrated a significant reduction in the levels of dynorphin A-17 and dynorphin B-13, and a complete absence of dynorphin A-8, highlighting the crucial role of PC2 in the generation of these peptides. researchwithrutgers.comnih.gov
The efficiency of PC2 processing can be enhanced by the presence of carboxypeptidase activity, which removes basic residue extensions from the newly formed peptides, thereby reducing product inhibition. nih.govresearchgate.net
Enzymatic Degradation and Metabolite Formation
Once formed, dynorphin A(1-13) is subject to rapid enzymatic degradation, which significantly limits its in vivo half-life. ingentaconnect.com This degradation is carried out by various peptidases present in tissues and blood. ingentaconnect.comnih.govpnas.org The primary enzymes responsible for the metabolism of dynorphin A(1-13) are exopeptidases, particularly carboxypeptidases and aminopeptidases. ingentaconnect.com
Carboxypeptidases, which cleave the C-terminal amino acid, account for a significant portion of dynorphin A(1-13) metabolism, leading to the formation of dynorphin A(1-12). ingentaconnect.com Aminopeptidases contribute to a lesser extent by cleaving the N-terminal amino acid. ingentaconnect.com Endopeptidases, such as dynorphin-converting enzyme (DCE), can also hydrolyze dynorphin A at specific internal peptide bonds, for instance, the Arg6-Arg7 bond. scirp.org The rapid breakdown of dynorphin A(1-13) by these enzymes underscores the importance of peptidase inhibitors in experimental settings to study the intact peptide's effects. nih.gov
The major metabolites identified from the degradation of dynorphin A(1-13) include Dyn A(1–12), A(2–12), A(4–12), and A(4–8). ingentaconnect.com The complex nature of these degradation pathways has been investigated using multicompartmental pharmacokinetic models in human plasma. nih.gov
Cellular Localization and Distribution in Neural Tissues
Dynorphin peptides, including porcine dynorphin A(1-13), are widely distributed throughout the central nervous system (CNS) and are localized within specific subcellular compartments. nih.govnih.govcymitquimica.com
Central Nervous System Distribution Patterns
Immunohistochemical studies have revealed the extensive presence of dynorphin-immunoreactive neurons throughout the neuraxis. nih.govumich.edu High concentrations of dynorphin are found in various brain regions, including the substantia nigra pars reticulata, several hypothalamic nuclei, the nucleus of the solitary tract, the hippocampus, the globus pallidus, and the substantia gelatinosa of the spinal cord. nih.govumich.edu The cerebellum and dorsal thalamus are notable for their lack of dynorphin expression. nih.gov
The distribution of dynorphin often overlaps with that of other opioid peptides, such as α-neo-endorphin, with which it is frequently co-localized in the same neurons. nih.gov However, in many areas, dynorphin and enkephalin systems appear to be anatomically distinct. umich.edu The processing of prodynorphin can also vary between different brain regions, leading to different ratios of dynorphin peptides. nih.gov
Subcellular Localization, including Dense-Core Vesicle Storage
At the subcellular level, dynorphins are synthesized in the cell body and then transported to nerve terminals. nih.gov They are packaged into large dense-core vesicles (DCVs), which are distinct from the small synaptic vesicles that store classical neurotransmitters. nih.govuniprot.orgwikipedia.org These DCVs are typically 80-120 nm in diameter. nih.gov
The release of dynorphins from these DCVs is triggered by sustained neuronal activity. nih.gov Dynorphin-immunoreactive DCVs are found in various neuronal compartments, including the soma, dendrites, and axon terminals. nih.govuniprot.org In the hippocampus and substantia nigra, these DCVs are strategically located in axon terminals, suggesting a role in presynaptic modulation. nih.gov The localization of dynorphin-activated kappa opioid receptors (KORs) can also be influenced by the specific dynorphin peptide, with dynorphin A promoting localization to degradative pathways within the cell. elifesciences.orgnih.gov
Receptor Pharmacology and Ligand Interactions of Porcine Dynorphin A 1 13
Kappa Opioid Receptor (KOR) Agonism and Selectivity
Porcine dynorphin (B1627789) A(1-13) is recognized as a potent agonist of the KOR. peptide.commedchemexpress.comcpcscientific.commedchemexpress.com This interaction is central to its biological activities. The peptide's agonistic properties at the KOR have been demonstrated in various in vitro preparations, including the guinea-pig ileum and mouse vas deferens. nih.gov Studies indicate that dynorphin-(1-13) acts as an endogenous agonist on kappa-receptors. nih.gov
The selectivity of porcine dynorphin A(1-13) for the KOR is a key characteristic. While it can interact with other opioid receptors, its highest affinity and potency are observed at the KOR. medchemexpress.com This selectivity is crucial for its specific physiological functions and distinguishes it from other endogenous opioid peptides.
Porcine dynorphin A(1-13) demonstrates a high binding affinity for the KOR. cpcscientific.com In the guinea pig ileum assay, a classic model for assessing opioid activity, porcine dynorphin A(1-13) is remarkably potent. merckmillipore.comnih.govnih.gov Its potency in this preparation is reported to be approximately 700 times greater than that of [Leu]-enkephalin, 200 times that of normorphine, and 50 times that of β-endorphin. merckmillipore.com In the mouse vas deferens, it is about three times more potent than [Leu]-enkephalin. nih.govnih.gov
The potency of dynorphin-(1-13) has been compared to the representative kappa-receptor agonist ethylketocyclazocine, showing similar potency in inhibiting electrically evoked contractions in the guinea-pig ileum, mouse vas deferens, and rabbit ileum. nih.gov Furthermore, dynorphin-(1-13) exhibits a significant inhibitory effect on the rabbit vas deferens, a tissue known to exclusively contain kappa-receptors, further confirming its role as a kappa agonist. nih.gov
Table 1: Relative Potency of Porcine Dynorphin A(1-13) in Guinea Pig Ileum Assay
| Compound | Relative Potency Compared to Porcine Dynorphin A(1-13) |
| Porcine Dynorphin A(1-13) | 1 |
| [Leu]-enkephalin | ~1/700 |
| Normorphine | ~1/200 |
| β-endorphin | ~1/50 |
When compared to other endogenous opioid peptides, porcine dynorphin A(1-13) exhibits a distinct receptor activity profile. While peptides like enkephalins show preference for mu (μ) and delta (δ) opioid receptors, and β-endorphin interacts with mu and delta receptors, dynorphins are the primary endogenous ligands for the KOR. medchemexpress.comfrontiersin.org
Dynorphin A is a highly potent KOR agonist but also acts as an agonist at MOR and DOR. medchemexpress.com The C-terminal portion of dynorphins, rich in positively charged residues, is thought to favor interactions with mu and kappa receptors. nih.gov This contrasts with peptides like dermorphin, which are potent and selective mu-receptor agonists, and deltorphin (B1670231) I, which is a high-affinity and selective delta-opioid receptor agonist. medchemexpress.comnih.gov
Interactions with Mu Opioid Receptors (MOR) and Delta Opioid Receptors (DOR)
While porcine dynorphin A(1-13) is primarily a KOR agonist, it is not entirely exclusive to this receptor subtype and demonstrates interactions with both mu (μ) and delta (δ) opioid receptors. biosynth.com
Porcine dynorphin A(1-13) exhibits a lower affinity for MOR and DOR compared to its high affinity for KOR. biosynth.com However, it can still produce functional effects through these receptors. This cross-reactivity is a common feature among opioid peptides, although the degree of selectivity varies. For instance, while dynorphin A is a potent KOR agonist, it is also recognized as an agonist for MOR and DOR. medchemexpress.com In binding experiments using guinea-pig brain membranes, the rank order of affinity for a related peptide, [Tyr1]N/OFQ(1-13)-NH2, was NOP > mu = kappa > delta, illustrating the varying affinities across receptor types. nih.gov
Non-Opioid Receptor Interactions
Beyond the classical opioid receptor family, porcine dynorphin A(1-13) has been shown to interact with non-opioid receptor systems, most notably the N-methyl-D-aspartate (NMDA) receptor. peptide.combiosynth.comsigmaaldrich.com
Porcine dynorphin A(1-13) can directly modulate the function of NMDA receptors. sigmaaldrich.com Research has shown that dynorphins can reduce NMDA-activated currents (INMDA). nih.gov Specifically, dynorphin (1-13) was found to have an IC50 of 1.8 microM for this inhibitory action. nih.gov This blocking action of dynorphin on NMDA receptors is voltage-independent. nih.gov
Importantly, this inhibitory effect on NMDA receptors is not mediated by opioid receptors. nih.gov Studies have demonstrated that the inhibition of NMDA-activated currents by dynorphin cannot be blocked by high concentrations of the non-selective opioid receptor antagonist naloxone (B1662785), nor by the specific kappa-opioid receptor antagonist nor-binaltorphimine. nih.gov Single-channel analyses have indicated that dynorphin reduces the open probability of the NMDA receptor channel without altering its conductance. nih.gov Continuous exposure to dynorphin A (1-13) has been shown to cause a significant loss of neurons over time, an effect that may be related to its interaction with NMDA receptors and subsequent increases in intracellular calcium. medchemexpress.com
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
Direct and Indirect Mechanisms of Interaction
The interaction of Porcine dynorphin A(1-13) with cellular receptors is multifaceted, involving both direct binding and indirect modulatory actions. Its primary and most well-characterized interaction is as a direct agonist for the kappa-opioid receptor (KOR), a G-protein-coupled receptor. wikipedia.orgki.se Activation of KOR by dynorphin A(1-13) is responsible for its canonical opioid effects. ki.se
Beyond its role as a KOR agonist, dynorphin A(1-13) engages in complex non-opioid interactions, particularly with the glutamatergic system. nih.govnih.gov Evidence suggests that the peptide can act, either directly or indirectly, through NMDA receptors. nih.govnih.gov Some studies have pointed to a direct interaction between dynorphin A(1-13) and the NMDA receptor complex. ki.sejneurosci.org
Alternatively, an indirect mechanism involves the ability of dynorphin A to stimulate the release of excitatory amino acids, such as glutamate (B1630785) and aspartate. ki.sejneurosci.org This increased concentration of glutamate in the synaptic cleft then leads to the activation of NMDA receptors, resulting in excitatory effects. ki.se These non-opioid actions are not blocked by opioid antagonists like naloxone, highlighting their independence from the KOR pathway. ki.sejneurosci.org This dual action at both opioid and non-opioid receptors means dynorphin A(1-13) can produce paradoxical effects, with KOR activation often being neuroprotective while NMDA receptor-mediated actions can be excitotoxic. nih.govnih.gov
Impact on Intracellular Calcium Dynamics
The effect of Porcine dynorphin A(1-13) on intracellular calcium concentration ([Ca2+]i) is a critical aspect of its signaling and is directly tied to the specific receptor it activates. The peptide can either decrease or increase [Ca2+]i, depending on the engaged pathway.
Activation of kappa-opioid receptors typically leads to a decrease in intracellular calcium. nih.govnih.gov This is often achieved by reducing the conductance of voltage-dependent calcium channels, which inhibits neurotransmitter release and contributes to the peptide's analgesic and inhibitory functions. nih.govnih.gov In studies using guinea pig cerebellar synaptosomes, dynorphin A(1-13) produced decreases in free intracellular calcium, an effect attributed to its interaction with KOR. nih.gov
Conversely, the non-opioid actions of dynorphin A(1-13) are associated with a significant increase in [Ca2+]i. nih.govnih.govu-tokyo.ac.jp When acting through the NMDA receptor pathway, the peptide causes an elevation in [Ca2+]i that is linked to excitotoxicity and neuronal loss. nih.govnih.govsigmaaldrich.com This effect can be blocked by NMDA receptor antagonists like MK-801. nih.gov Similarly, activation of bradykinin (B550075) receptors by dynorphin A fragments also triggers a robust influx of extracellular calcium. u-tokyo.ac.jpnih.gov
Table 1: Influence of Porcine Dynorphin A(1-13) on Intracellular Calcium ([Ca2+]i)
| Receptor Pathway | Effect on [Ca2+]i | Mediating Mechanism | Associated Outcome | Reference |
|---|---|---|---|---|
| Kappa-Opioid Receptor (KOR) | Decrease | Reduction of voltage-dependent calcium conductance. | Neuroprotection, Analgesia | nih.govnih.gov |
| NMDA Receptor | Increase | Direct or indirect activation of NMDA receptor channels. | Excitotoxicity, Neuronal Loss | nih.govnih.gov |
| Bradykinin Receptor (BR) | Increase | Influx via L-type and P/Q-type voltage-sensitive calcium channels. | Neural Excitation, Pain | u-tokyo.ac.jpnih.gov |
Bradykinin Receptor (BR) Activation and Related Mechanisms
A significant non-opioid mechanism of action for dynorphin A and its fragments is the activation of bradykinin receptors. u-tokyo.ac.jpnih.govnih.gov Research has demonstrated that dynorphin can induce calcium influx in sensory neurons by directly acting as an agonist at bradykinin B2 receptors. u-tokyo.ac.jpnih.gov This interaction is noteworthy as it does not require the N-terminal tyrosine residue essential for opioid receptor activation, allowing des-tyrosyl fragments like dynorphin A(2-13) to retain activity at the bradykinin receptor. wikipedia.orgu-tokyo.ac.jp
The activation of bradykinin receptors by dynorphin initiates a distinct signaling cascade. It stimulates calcium influx through L-type and P/Q-type voltage-sensitive calcium channels (VSCCs). u-tokyo.ac.jp This process is dependent on a protein kinase A (PKA) pathway, as the PKA inhibitor H89 has been shown to block the calcium influx induced by dynorphin A(2-13). u-tokyo.ac.jp This mechanism underlies some of the excitatory and pronociceptive (pain-promoting) effects of dynorphin administered spinally, which are independent of its opioid receptor activity. u-tokyo.ac.jpresearchgate.net The ability of dynorphin to activate bradykinin receptors reveals a novel pathway through which this peptide can exert excitatory effects in the nervous system. u-tokyo.ac.jpnih.gov
Mechanisms of Action and Signal Transduction Pathways of Porcine Dynorphin A 1 13
G-Protein Coupled Receptor Signaling Transduction
The principal mechanism of action for Porcine dynorphin (B1627789) A(1-13) begins with its binding to the κ-opioid receptor, which is a member of the G-protein coupled receptor (GPCR) family. nih.gov Specifically, the KOR is coupled to inhibitory G-proteins (Gi/o). This interaction is the first step in a signal transduction pathway that leads to a net inhibitory effect on neuronal function.
Table 1: Overview of G-Protein Coupled Receptor Signaling
| Receptor Type | G-Protein Coupling | Primary Effectors |
| κ-Opioid Receptor (KOR) | Gi/o | Adenylate Cyclase, Ion Channels |
Upon agonist binding by Porcine dynorphin A(1-13), the activated Gi/o protein subunit inhibits the enzyme adenylate cyclase. The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream proteins, such as protein kinase A (PKA), thereby altering cellular function and gene expression.
The activation of KORs by Porcine dynorphin A(1-13) significantly modulates the activity of various ion channels, which is a key mechanism for its regulation of neuronal excitability. The dissociated G-protein subunits act directly on these channels.
Potassium Channels: The Gβγ subunit of the activated G-protein directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation increases the outflow of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential.
Calcium Channels: The signaling cascade leads to the inhibition of voltage-gated calcium channels (Ca2+). This reduces the influx of calcium ions into the presynaptic terminal, an essential step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release.
It is important to note that some studies have observed an elevation of intracellular calcium at higher concentrations of dynorphin A (1-13), an effect often linked to its non-opioid actions at NMDA receptors. sigmaaldrich.commedchemexpress.com
Intracellular Signaling Cascades
The initial GPCR signal is propagated through various intracellular signaling cascades that can lead to long-term changes in neuronal function, partly through the regulation of gene expression.
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity. nih.gov The signaling pathway initiated by Porcine dynorphin A(1-13) can influence CREB activity. For instance, stimuli that increase dynorphin expression, such as chronic exposure to certain drugs, can involve the activation of CREB. nih.gov This activation leads to CREB-mediated transcription of target genes, including the gene for prodynorphin itself, creating a feedback loop. nih.govnih.gov Blockade of CREB has been shown to decrease the expression of prodynorphin in the nucleus accumbens. nih.gov
While direct interactions between Porcine dynorphin A(1-13) and Brain-Derived Neurotrophic Factor (BDNF) pathways are complex and still under investigation, it is known that both systems are critical modulators of neuronal plasticity and are implicated in similar neuropsychiatric conditions. Some signaling pathways, such as those involving TrkB (the receptor for BDNF), can lead to the activation of the transcription factor CREB, which in turn can regulate dynorphin expression. nih.gov This suggests a potential for indirect crosstalk between the BDNF and dynorphin systems at the level of intracellular signaling cascades.
Neurotransmitter Release Modulation
A primary physiological role of Porcine dynorphin A(1-13) is the modulation of neurotransmitter release, which is a direct consequence of its effects on ion channels. wikipedia.org By hyperpolarizing the presynaptic membrane and inhibiting calcium influx, dynorphin A (1-13) generally acts as an inhibitor of neurotransmitter release from nerve terminals.
Research has demonstrated that dynorphin peptides can decrease the release of several key neurotransmitters:
Dopamine (B1211576): Dynorphin acts on KORs located on the terminals of dopamine neurons, inhibiting dopamine release in brain regions like the nucleus accumbens and striatum. nih.govnih.gov
Glutamate (B1630785): Dynorphin can have complex effects on glutamate release, with some studies showing inhibition. nih.gov
Serotonin (B10506) (5-HT): In states of opioid withdrawal, KOR activation by dynorphin can block the release of serotonin in the nucleus accumbens. nih.gov
GABA: Dynorphin has been shown to suppress GABA neurotransmission in certain neuronal populations within the ventral pallidum. jneurosci.org
Table 2: Summary of Neurotransmitter Modulation
| Neurotransmitter | Brain Region | Effect of Dynorphin A(1-13) |
| Dopamine | Nucleus Accumbens, Striatum | Inhibition nih.govnih.gov |
| Glutamate | Striatum | Complex (Inhibition/Stimulation) nih.gov |
| Serotonin (5-HT) | Nucleus Accumbens | Inhibition (during withdrawal) nih.gov |
| GABA | Ventral Pallidum | Inhibition jneurosci.org |
Dopamine System Regulation
Porcine dynorphin A(1-13), through its agonistic action at kappa-opioid receptors, plays a significant role in the modulation of the dopamine system, primarily by exerting an inhibitory influence on dopamine release. This regulation is a key component of the brain's reward and motor control pathways.
Research indicates that dynorphin-like peptides, including porcine dynorphin A(1-13), inhibit the release of dopamine in the striatum, a critical brain region for motor function and reward processing. nih.gov This inhibitory action is thought to function as a negative feedback mechanism within the mesolimbic and nigrostriatal dopamine pathways. nih.gov The primary mechanism for this inhibition is the activation of presynaptic kappa-opioid receptors located on dopaminergic nerve terminals. nih.gov Activation of these receptors leads to a decrease in the amount of dopamine released into the synaptic cleft. nih.gov
Furthermore, studies have shown that porcine dynorphin A(1-13) can inhibit the release of dopamine that is evoked by acetylcholine (B1216132). In experiments using cat caudate nucleus slices, dynorphin A(1-13) was found to inhibit the acetylcholine-induced release of dopamine in both the striosome and matrix compartments. nih.gov This effect was reversed by the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors. nih.gov This suggests a complex interplay where dynorphin systems can modulate the influence of cholinergic activity on dopaminergic neurotransmission.
The regulatory effect of porcine dynorphin A(1-13) on the dopamine system is summarized in the table below:
| Research Finding | Model System | Effect of Porcine Dynorphin A(1-13) | Receptor Involved | Reference |
| Inhibition of Dopamine Release | Striatum | Decreases extracellular dopamine levels | Kappa-opioid receptor | nih.gov |
| Inhibition of Acetylcholine-Evoked Dopamine Release | Cat Caudate Nucleus Slices | Inhibits dopamine release stimulated by acetylcholine | Kappa-opioid receptor | nih.gov |
Acetylcholine Release Inhibition
Porcine dynorphin A(1-13) has been demonstrated to be a potent inhibitor of acetylcholine release in various brain regions, an effect mediated through its interaction with kappa-opioid receptors. biosynth.com This inhibitory action has implications for cognitive processes such as learning and memory.
Studies utilizing in vivo microdialysis in rats have shown that porcine dynorphin A(1-13) can counteract the effects of other neuropeptides on acetylcholine release. For instance, it completely blocks the decrease in extracellular acetylcholine concentration induced by the neuropeptide galanin in the hippocampus and, to a lesser extent, in the frontal cortex. nih.govresearchgate.net This antagonistic effect is abolished by the selective kappa-opioid receptor antagonist, nor-binaltorphimine, highlighting the specific role of this receptor in mediating the actions of porcine dynorphin A(1-13) on cholinergic neurons. nih.govresearchgate.net
Furthermore, research using hippocampal slices from mice has demonstrated that porcine dynorphin A(1-13) causes a dose-dependent decrease in the release of acetylcholine induced by high potassium concentrations. researchgate.net This finding provides direct evidence of the inhibitory effect of this peptide on acetylcholine release at the cellular level. researchgate.net Interestingly, in these studies, porcine dynorphin A(1-13) by itself did not alter baseline acetylcholine concentrations in the hippocampus or frontal cortex of normal rats, suggesting its modulatory role may be more prominent under conditions of neuronal stimulation or pathological states. nih.gov
The key findings regarding the inhibition of acetylcholine release by porcine dynorphin A(1-13) are presented in the table below:
| Research Finding | Model System | Effect of Porcine Dynorphin A(1-13) | Receptor Involved | Reference |
| Antagonism of Galanin-Induced Acetylcholine Decrease | Rat Hippocampus and Frontal Cortex (in vivo) | Blocks the galanin-induced reduction in acetylcholine release | Kappa-opioid receptor | nih.govresearchgate.net |
| Inhibition of Potassium-Induced Acetylcholine Release | Mouse Hippocampal Slices | Causes a dose-dependent decrease in acetylcholine release | Kappa-opioid receptor | researchgate.net |
Norepinephrine (B1679862) Release Inhibition
The influence of porcine dynorphin A(1-13) on the release of norepinephrine is part of its broader modulatory effect on catecholaminergic systems. Evidence suggests that this peptide can inhibit the secretion of norepinephrine, an action that is consistent with the general inhibitory nature of kappa-opioid receptor activation.
Studies have indicated that opioids, including dynorphin A(1-13), have the capacity to suppress the secretion of catecholamines, a class of neurotransmitters that includes norepinephrine. nih.gov This inhibitory effect on catecholamine release has been observed in the context of certain physiological states, such as hypertension. nih.gov
In vitro studies on guinea-pig atria have provided more direct evidence for the inhibition of norepinephrine release. In this preparation, dynorphin A(1-13) was shown to inhibit the stimulation-evoked efflux of radiolabeled norepinephrine in a concentration-dependent manner. This effect is consistent with the activation of presynaptic opioid receptors on noradrenergic nerve terminals.
The inhibitory actions of porcine dynorphin A(1-13) on norepinephrine release are summarized in the following table:
| Research Finding | Model System | Effect of Porcine Dynorphin A(1-13) | Receptor Involved | Reference |
| Suppression of Catecholamine Secretion | General (in the context of hypertension) | Can suppress the secretion of catecholamines (including norepinephrine) | Opioid receptors | nih.gov |
| Inhibition of Evoked Norepinephrine Efflux | Guinea-Pig Atria (in vitro) | Inhibits stimulation-evoked release of norepinephrine | Opioid receptors (presumed kappa-subtype) |
Neurobiological Roles and Physiological Modulations by Porcine Dynorphin A 1 13
Modulation of Pain Processing
Porcine dynorphin (B1627789) A(1-13), a major bioactive metabolite of dynorphin A, exhibits a complex and dualistic role in pain modulation, exerting both antinociceptive and pro-nociceptive effects through different mechanisms. nih.govpsu.edu This dual nature depends on factors such as its concentration and the specific receptor systems it engages. psu.eduscirp.org
Opioid-mediated Antinociceptive Effects
At physiological concentrations, porcine dynorphin A(1-13) acts as a potent agonist of the kappa-opioid receptor (KOR), leading to antinociceptive, or pain-relieving, effects. medchemexpress.commedchemexpress.comnih.gov This is the classical mechanism through which dynorphins are understood to modulate pain. The binding of dynorphin A(1-13) to KORs, which are G-protein coupled receptors, initiates a signaling cascade that ultimately inhibits neuronal excitability and reduces the transmission of pain signals. ki.se
The antinociceptive effects of dynorphin A(1-13) are primarily mediated at the spinal level. nih.govannualreviews.org Intrathecal administration of low doses of dynorphin A(1-13) has been shown to produce analgesia. psu.eduscirp.org The activation of KORs by dynorphin A(1-13) can suppress the release of excitatory neurotransmitters from primary afferent nerve terminals in the spinal cord dorsal horn, thereby dampening the ascending pain signals to the brain.
It is important to note that the analgesic effect of dynorphin A(1-13) is dependent on the length of the peptide and the dose administered. scirp.org Studies have indicated that longer forms of dynorphin A, such as dynorphin A(1-17), may induce a greater antinociceptive effect compared to dynorphin A(1-13) at the same dose. scirp.org
Non-Opioid Mediated Excitatory and Pro-nociceptive Effects
Paradoxically, at higher, likely pathophysiological concentrations, porcine dynorphin A(1-13) can produce excitatory and pro-nociceptive (pain-promoting) effects that are not mediated by opioid receptors. nih.govki.se These non-opioid actions are primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor complex, a key player in central sensitization and chronic pain states. nih.govpsu.eduscirp.org
Several lines of evidence support the non-opioid, pro-nociceptive role of dynorphin A(1-13):
Direct Interaction with NMDA Receptors: Studies suggest that dynorphin A-derived peptides can directly interact with NMDA receptors. nih.gov
Induction of Allodynia: Intrathecal administration of higher doses of dynorphin A can lead to long-lasting mechanical allodynia, a state where non-painful stimuli are perceived as painful. This effect is not blocked by opioid antagonists but is attenuated by NMDA receptor antagonists. scirp.org
Neurotoxic Effects: At micromolar concentrations, dynorphin A(1-13) can cause neuronal cell death, an effect that is preventable by NMDA receptor antagonists. nih.govnih.gov This excitotoxicity is thought to contribute to the pathological pain states.
The C-terminal portion of the dynorphin A molecule appears to be responsible for these non-opioid effects, while the N-terminal is crucial for opioid receptor activation. scirp.org
Interactions with Other Endogenous Analgesic Systems
The dual actions of dynorphin A(1-13) suggest a complex interplay between the opioid and glutamatergic systems in the spinal cord. While its opioid activity is generally inhibitory and serves to dampen nociceptive signals, its non-opioid, NMDA receptor-mediated activity is excitatory and can contribute to the amplification and prolongation of pain. psu.edu This suggests that the balance between the opioid and non-opioid effects of dynorphin A(1-13) may be a critical factor in determining the net outcome on pain perception, shifting from analgesia under normal physiological conditions to hyperalgesia and allodynia in pathological states where dynorphin levels may be significantly elevated. psu.edu
Neuroplasticity and Neuronal Homeostasis
Porcine dynorphin A(1-13) plays a significant and multifaceted role in neuroplasticity and the maintenance of neuronal homeostasis, with its effects ranging from neurotoxic to potentially neuroprotective depending on the context and concentration. nih.govnih.gov
Neurotoxic Effects and Underlying Mechanisms
Under conditions of excessive release, such as following neurotrauma, porcine dynorphin A(1-13) exhibits significant neurotoxic properties. nih.govnih.gov This toxicity is a key factor in the secondary injury cascade that follows initial trauma to the central nervous system.
The primary mechanism underlying the neurotoxicity of dynorphin A(1-13) is its non-opioid interaction with the NMDA receptor. nih.govnih.gov At micromolar concentrations, dynorphin A(1-13) can lead to an elevation of intracellular calcium ([Ca2+]i) and subsequent neuronal death. nih.govnih.gov This excitotoxic effect can be prevented by the administration of NMDA receptor antagonists like MK-801, demonstrating the critical role of this receptor in mediating dynorphin-induced neuronal damage. nih.govnih.gov
Furthermore, dynorphin A(1-13) has been shown to potentiate NMDA-induced activity and the release of excitatory amino acids, further contributing to an excitotoxic environment. The interaction of dynorphin with the NMDA receptor complex is complex, with evidence suggesting it may act at multiple sites, including potentially the glycine (B1666218) and polyamine sites. nih.gov
Interestingly, the neurotoxic effects of dynorphin A(1-13) can be exacerbated by opioid antagonists. nih.gov This suggests that the simultaneous activation of kappa-opioid receptors by dynorphin may have a counteracting, neuroprotective effect that is unmasked when these receptors are blocked. nih.gov
Potential Neuroprotective Roles under Specific Conditions
Despite its well-documented neurotoxic effects, there is evidence to suggest that under certain circumstances, porcine dynorphin A(1-13) can also exert neuroprotective effects. nih.govnih.gov This neuroprotection appears to be mediated through its classic opioid activity at the kappa-opioid receptor.
The primary evidence for this neuroprotective role is indirect. Studies have shown that the neurotoxicity induced by high concentrations of dynorphin A(1-13) is worsened when co-administered with a selective KOR antagonist, nor-binaltorphimine (nor-BNI). nih.gov This suggests that the activation of KORs by dynorphin A(1-13) provides a degree of protection against its own excitotoxic actions.
Cognitive Function and Memory Processes
The influence of porcine dynorphin A(1-13) on cognitive function, particularly memory, has been a subject of detailed investigation. Its primary role in this context appears to be the modulation of memory impairment induced by other neuropeptides.
Research has demonstrated that porcine dynorphin A(1-13) can effectively counteract memory deficits caused by the neuropeptide galanin. nih.govgenscript.com Studies in mice using the passive avoidance task have shown that galanin significantly impairs memory retention. nih.gov However, the administration of porcine dynorphin A(1-13) was found to inhibit this galanin-induced memory impairment. nih.gov This effect is mediated through the κ-opioid receptors, as the ameliorating action of dynorphin A(1-13) was reversed by pretreatment with a κ-selective opioid antagonist, nor-binaltorphimine. nih.gov
Further investigations in rats have corroborated these findings, showing that porcine dynorphin A(1-13) antagonizes the impairment of both learning acquisition and memory recall induced by galanin in a step-through passive avoidance test. nih.gov Interestingly, this antagonistic effect is associated with the blockade of galanin-induced reductions in acetylcholine (B1216132) release in the hippocampus and frontal cortex. nih.gov This suggests that the memory-improving effects of dynorphin A(1-13) in this context are linked to its ability to maintain normal cholinergic neurotransmission, which is crucial for cognitive processes. nih.gov It is important to note that porcine dynorphin A(1-13) by itself did not show any effect on learning, memory, or acetylcholine levels in normal rats, highlighting its role as a modulator in pathological or challenged states rather than a cognitive enhancer under normal conditions. nih.gov
Table 1: Effect of Porcine Dynorphin A(1-13) on Galanin-Induced Memory Impairment
| Experimental Model | Task | Effect of Galanin | Effect of Porcine Dynorphin A(1-13) | Receptor Mediating the Effect | Reference |
|---|---|---|---|---|---|
| Mice | Passive Avoidance | Shortened step-down latency (impaired memory) | Inhibited galanin-induced shortening of step-down latency | κ-opioid receptor | nih.gov |
| Rats | Step-through Passive Avoidance | Impaired acquisition and recall | Antagonized galanin-induced impairment | κ-opioid receptor | nih.gov |
Endocrine System Regulation
Porcine dynorphin A(1-13) also exerts significant modulatory effects on the endocrine system, particularly on the release of key hormones from the pituitary gland.
In fetal sheep, porcine dynorphin A(1-13) has been shown to stimulate the release of Adrenocorticotropic Hormone (ACTH). nih.gov This response is interesting as it appears to involve N-methyl-D-aspartate (NMDA) receptors but not the typical secretagogues like corticotropin-releasing hormone or arginine vasopressin. nih.gov However, this effect is age-dependent, as neither dynorphin A(1-13) nor NMDA elicited ACTH release in postnatal lambs. nih.gov The site of action for this stimulation is suggested to be at the hypothalamic or a suprahypothalamic level, as the effect was lost after fetal hypophysectomy or hypothalamo-pituitary disconnection. nih.gov Furthermore, the release of ACTH by dynorphin A(1-13) was abolished by pretreatment with indomethacin, indicating a potential role for prostanoids in mediating this effect. nih.gov
Porcine dynorphin A(1-13) has been found to cause a dose-related increase in serum prolactin levels in healthy human volunteers. nih.gov This effect is believed to be mediated through opioid receptors, as it was attenuated by the opioid antagonist nalmefene. nih.gov The mechanism is thought to involve a reduction in the dopaminergic tone in the tuberoinfundibular system, which normally inhibits prolactin release. nih.govnih.gov Interestingly, female subjects showed a significantly greater prolactin response to dynorphin A(1-13) than male subjects. nih.gov Studies in lactating rats have also implicated endogenous dynorphins as essential for the suckling-induced increase in prolactin, a response that is linked to the inhibition of tuberoinfundibular dopaminergic neurons. karger.com
In a study involving methadone-maintained individuals, the prolactin response to porcine dynorphin A(1-13) was significantly lower compared to control subjects. nih.gov This suggests an alteration in the tuberoinfundibular dopaminergic tone in this population, although the underlying cause—whether pre-existing, a result of heroin addiction, or a consequence of methadone maintenance—remains to be determined. nih.gov
Table 2: Effect of Porcine Dynorphin A(1-13) on Hormone Release
| Hormone | Experimental Model | Effect of Porcine Dynorphin A(1-13) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| ACTH | Fetal Sheep | Stimulates release | Action at hypothalamic/suprahypothalamic level, involving NMDA receptors and prostanoids | nih.gov |
| Prolactin | Humans | Increases serum levels | Reduction of tuberoinfundibular dopaminergic tone via opioid receptors | nih.gov |
| Prolactin | Lactating Rats | Essential for suckling-induced increase | Inhibition of tuberoinfundibular dopaminergic neurons | karger.com |
| Prolactin | Methadone-maintained Humans | Suppressed response compared to controls | Altered tuberoinfundibular dopaminergic tone | nih.gov |
Role in Stress Response and Mood Regulation
The dynorphin system, including porcine dynorphin A(1-13), is a key player in the brain's response to stress and the regulation of mood. nih.govresearchgate.net Activation of the dynorphin/κ-opioid receptor system is closely linked to the negative affective states that can accompany stress. nih.gov
Activation of κ-opioid receptors by dynorphins is strongly associated with the induction of dysphoria-like behaviors. nih.gov This is thought to be a counter-regulatory mechanism to the rewarding effects of other systems in the brain. researchgate.net In animal models, increased dynorphin signaling in brain regions like the nucleus accumbens has been linked to somatic signs of withdrawal, anhedonia, anxiety, and depression. researchgate.net These aversive states are believed to contribute to the maintenance of drug-seeking behaviors and relapse during abstinence from various substances of abuse. nih.gov The dysphoric effects of dynorphin are a critical component of the allostatic changes that occur in the brain following chronic drug exposure, contributing to the negative emotional state that drives addiction. nih.gov
Influence on Anxiety-like Responses
The endogenous opioid system, particularly the dynorphin/kappa opioid receptor (KOR) system, plays a significant role in modulating stress and anxiety-related behaviors. nih.govnih.govnih.govresearchgate.net Porcine dynorphin A(1-13), a potent agonist for the κ-opioid receptor, has been a key compound in research aiming to understand these complex neurobiological processes. nih.govmedchemexpress.com Studies have shown that the dynorphin/KOR system is widely distributed in brain regions associated with stress and emotion, such as the amygdala, hippocampus, and hypothalamus. nih.govnih.gov The activation of this system is linked to the body's response to stress and can influence anxiety levels. nih.govresearchgate.net
Research indicates that the effects of KOR agonists on anxiety can be multifaceted. nih.gov While some studies using KOR agonists have reported anxiogenic-like effects, others have demonstrated anxiolytic outcomes, suggesting a complex regulatory role. nih.gov For instance, the administration of certain KOR agonists has been shown to produce anxiety-like behaviors in animal models like the elevated plus maze (EPM) test. nih.gov Conversely, deficiencies in the KOR system or the administration of KOR antagonists have been linked to reduced anxiety-like behaviors. nih.gov
The basolateral amygdala (BLA) has been identified as a critical brain region where the dynorphin/KOR system mediates anxiety-like responses. plos.org Stress and the release of corticotropin-releasing factor (CRF) can activate the dynorphin/KOR system within the BLA, leading to an increase in anxiety-like behavior. plos.org This anxiogenic effect can be blocked by the administration of a KOR antagonist directly into the BLA. plos.org
A study investigating the effects of dynorphin A(1-13) on stress-induced behavioral impairments in mice found that it could alleviate such impairments. nih.gov In this research, mice pre-exposed to inescapable electric footshocks showed that dynorphin A(1-13) attenuated repeated stress-induced escape failures. nih.gov This therapeutic effect was blocked by a κ-opioid receptor antagonist, confirming the involvement of the KOR system. nih.gov Neurochemical analysis revealed that footshock stress increased the levels of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin (B10506), in the amygdala, and this change was reversed by dynorphin A(1-13). nih.gov These findings suggest that dynorphin A(1-13) may mitigate stress-induced behavioral deficits by modulating the serotonergic system in the amygdala. nih.gov
The role of the dynorphin/KOR system in anxiety is complex, with evidence suggesting that its effects can be influenced by various factors, including the specific type and duration of stress. nih.gov For example, acute stress has been shown to potentiate the effects of KOR activation on certain behaviors, while chronic stress may lead to a different response. nih.gov
The following table summarizes key research findings on the influence of the dynorphin system on anxiety-like responses:
| Study Focus | Animal Model | Key Manipulation | Observed Effect on Anxiety-like Behavior | Reference |
| Role of dynorphin/KOR system in stress | Rodents | Intra-amygdala microinjection of dynorphin A | Increased anxiety-like behavior in the light-dark test | nih.gov |
| Stress-induced behavioral impairments | Mice | Administration of dynorphin A(1-13) following repeated footshock stress | Alleviated stress-induced escape failures | nih.gov |
| CRF-induced anxiety | Mice | Central administration of CRF | Increased anxiety-like behavior in the EPM, blocked by a KOR antagonist | plos.org |
| KOR activation in the BLA | Mice | CRF injection | Increased KOR phosphorylation in the BLA, indicative of dynorphin release and action | plos.org |
| Genetic deletion of prodynorphin | Mice | Comparison of wild-type and prodynorphin knockout mice | Prodynorphin knockout mice showed reduced anxiety-like responses | plos.org |
Table of Mentioned Compounds
Pathophysiological Implications and Preclinical Research Models of Porcine Dynorphin A 1 13
Role in Secondary Injury Mechanisms Following Spinal Cord Trauma
Following a primary physical trauma to the spinal cord, a cascade of secondary biochemical events contributes to further tissue damage and neurological deficits. Porcine dynorphin (B1627789) A(1-13) is a key player in these secondary injury mechanisms. nih.govnih.gov After spinal cord injury, there is a significant increase in the levels of dynorphin A and its major metabolite, dynorphin A(1-13). nih.govnih.gov This elevation of dynorphin peptides is neurotoxic and contributes to the neurodegeneration observed in secondary injury. nih.govnih.gov
The neurotoxic effects of dynorphin A(1-13) appear to be mediated through both opioid and non-opioid pathways. nih.govnih.gov At micromolar concentrations, dynorphin A(1-13) can cause a significant loss of neurons and elevate intracellular calcium concentrations. nih.gov These excitotoxic effects can be prevented by antagonists of the N-methyl-D-aspartate (NMDA) receptor, suggesting that dynorphin A(1-13) acts, either directly or indirectly, through these receptors. nih.govnih.gov Paradoxically, while NMDA receptor antagonists block dynorphin-induced neurotoxicity, opioid receptor antagonists like naloxone (B1662785) can exacerbate the neuronal loss. nih.govnih.gov This suggests a complex interplay where activation of kappa opioid receptors by dynorphin may offer some neuroprotection against its own excitotoxic effects. nih.govnih.gov Therefore, dynorphin A(1-13) likely modulates secondary neurodegeneration in the spinal cord through intricate interactions involving multiple receptor systems. nih.gov
Contribution to Neuropsychiatric Disorders in Preclinical Studies
The dynorphin/KOR system is deeply involved in the pathophysiology of several psychiatric disorders, largely through its role in modulating stress responses and affective states. nih.gov This system is enriched in brain regions critical for mood, motivation, and cognition, such as the amygdala, hippocampus, and basal ganglia. nih.gov
Models of Substance Use Disorders (e.g., Alcohol, Cocaine, Opioids)
The dynorphin/KOR system is a key contributor to the negative affective states and withdrawal symptoms that drive substance use disorders. researchgate.netnih.gov
Alcohol: Acute alcohol exposure can increase levels of dynorphin. nih.gov In preclinical models, the dynorphin/KOR system within the extended amygdala is implicated in binge alcohol drinking. researchcommons.org The negative emotional state and craving during periods of abstinence, which are characteristic of alcohol use disorder, are thought to be influenced by this system. researchcommons.org
Cocaine: The dynorphin/KOR system has a counter-modulatory effect on the rewarding properties of cocaine. researchgate.net Chronic cocaine exposure leads to an increased function of the dynorphin/KOR system, which can result in a reduction in dopamine (B1211576) signaling. nih.gov This contributes to the negative affective state experienced during withdrawal, which can in turn increase the motivation to self-administer the drug. nih.gov
Opioids: The dynorphin system is also implicated in opioid use disorders. wisc.edu While KOR agonists have been shown to decrease drug-seeking behaviors in some preclinical studies, dynorphin A itself has been found to attenuate spontaneous withdrawal symptoms in morphine-dependent rodents. wisc.edu However, in human studies, dynorphin A(1-13) weakly potentiated naloxone-precipitated withdrawal, suggesting a complex and potentially species-dependent role. nih.gov
Models of Depression and Negative Affect
The dynorphin/KOR system is a critical mediator of stress-induced depressive-like behaviors. nih.gov In animal models, exposure to inescapable stress, such as in the learned helplessness paradigm, leads to increased levels of dynorphins A and B in the hippocampus and nucleus accumbens. wikipedia.org The administration of a KOR antagonist has been shown to reverse these effects. wikipedia.org Similarly, forced swim stress increases dynorphin A levels in the hippocampus. wikipedia.org
Infusion of dynorphin-A into the ventral pallidum of rats has been shown to produce depressive-like phenotypes, including anhedonia and despair, without affecting locomotor activity. nih.gov Mechanistically, dynorphin inhibits neurons in this brain region by activating KORs and modulating downstream ion channels. nih.gov Blockade of this dynorphin/KOR signaling in the ventral pallidum has been found to reduce despair-like behavior in rats. nih.gov
Preclinical Disease Models and Experimental Paradigms
A variety of preclinical models are employed to study the multifaceted roles of Porcine dynorphin A(1-13).
| Disease Model/Paradigm | Species | Key Findings Related to Dynorphin A(1-13) |
| Neuropathic Pain Models | ||
| Spinal Nerve Ligation (SNL) | Mouse | Hyperalgesia developed in this model was blocked by bradykinin (B550075) receptor antagonists, suggesting a role for non-opioid dynorphin mechanisms in maintaining neuropathic pain. core.ac.uk |
| Spinal Cord Injury (SCI) Models | ||
| In vitro spinal cord neurons | Mouse | Dynorphin A(1-13) induced neurotoxicity and neuronal loss, which was preventable by NMDA receptor antagonists but exacerbated by opioid antagonists. nih.govnih.gov |
| Substance Use Disorder Models | ||
| Morphine-dependent models | Rodents | Dynorphin A attenuated spontaneous withdrawal symptoms. wisc.edu |
| Depression and Negative Affect Models | ||
| Learned Helplessness | Rat | Increased levels of dynorphins A and B were observed in the hippocampus and nucleus accumbens. wikipedia.org |
| Forced Swim Stress | Rat | Increased levels of dynorphin A were found in the hippocampus. wikipedia.org |
| Direct Ventral Pallidum Infusion | Rat | Infusion of dynorphin-A produced depressive-like phenotypes such as anhedonia and despair. nih.gov |
Methodological Approaches in Porcine Dynorphin A 1 13 Research
In Vitro Experimental Methodologies
Primary Neuronal Cell Culture Models (e.g., Mouse Spinal Cord Neurons)
Primary neuronal cell culture models, particularly those derived from mouse spinal cord neurons, have been instrumental in elucidating the cellular and molecular actions of porcine dynorphin (B1627789) A(1-13). nih.govnih.gov These in vitro systems allow for the direct investigation of the peptide's effects on neuronal viability and function in a controlled environment. nih.govnih.gov
Research has shown that exposing cultured mouse spinal cord neurons to porcine dynorphin A(1-13) can lead to a significant loss of neuronal viability. medchemexpress.comabmole.com This neurotoxic effect is concentration-dependent and time-dependent, with visible destruction of neuronal morphology observed after prolonged exposure. medchemexpress.comabmole.com Studies using these models have revealed that the neurotoxicity of porcine dynorphin A(1-13) involves complex mechanisms, including both opioid and non-opioid receptor-mediated pathways. nih.govnih.govimrpress.com Specifically, the excitotoxic effects appear to be mediated, at least in part, through the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov
Interestingly, the activation of kappa-opioid receptors by porcine dynorphin A(1-13) in these culture systems can have a neuroprotective effect, counteracting the excitotoxic insult. nih.govnih.govimrpress.com This paradoxical action highlights the dual nature of the peptide's influence on neuronal survival. Furthermore, primary cortical and hippocampal neuron cultures have been employed to study the interaction of dynorphins with other receptor systems, such as acid-sensing ion channels (ASICs), revealing a broader range of cellular targets for this peptide. nih.gov
Table 1: Effects of Porcine Dynorphin A(1-13) in Primary Neuronal Cell Culture Models
| Cell Type | Observation | Implied Mechanism |
| Mouse Spinal Cord Neurons | Neuronal loss and morphological destruction. medchemexpress.comabmole.com | Excitotoxicity, potentially via NMDA receptors. nih.govnih.gov |
| Mouse Spinal Cord Neurons | Neuroprotection against excitotoxicity. nih.govnih.govimrpress.com | Kappa-opioid receptor activation. nih.govnih.govimrpress.com |
| Primary Cortical and Hippocampal Neurons | Modulation of acid-sensing ion channel (ASIC) activity. nih.gov | Direct interaction with ASICs. nih.gov |
Receptor Binding Assays and Ligand Competition Studies
Receptor binding assays and ligand competition studies have been fundamental in characterizing the interaction of porcine dynorphin A(1-13) with its primary targets, the opioid receptors. These assays typically utilize radiolabeled ligands to quantify the affinity and selectivity of the peptide for different receptor subtypes.
Studies have consistently demonstrated that porcine dynorphin A(1-13) is a potent agonist at the kappa-opioid receptor (KOR). medchemexpress.commedchemexpress.commolnova.com Ligand competition experiments, where porcine dynorphin A(1-13) is used to displace the binding of a known radiolabeled KOR ligand, have confirmed its high affinity for this receptor subtype. scispace.com The affinity is often expressed as the inhibitory constant (Ki) or the concentration required to inhibit 50% of the specific binding (IC50).
Beyond the KOR, these assays have also revealed that porcine dynorphin A(1-13) can interact with other opioid receptors, including the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), although generally with lower affinity. medchemexpress.com Furthermore, radioligand binding studies have provided evidence for the interaction of porcine dynorphin A(1-13) and its fragments with the NMDA receptor complex, supporting the findings from cell culture models. imrpress.com Some research has even explored the binding of dynorphin A(1-13) to non-opioid receptors, such as the membrane glucocorticoid receptor, in certain animal models. oup.comoup.com
Table 2: Receptor Binding Profile of Porcine Dynorphin A(1-13)
| Receptor Target | Finding | Method |
| Kappa-Opioid Receptor (KOR) | Potent agonist with high affinity. medchemexpress.commedchemexpress.commolnova.com | Radioligand Binding Assays, Ligand Competition Studies. scispace.com |
| Mu-Opioid Receptor (MOR) | Lower affinity interaction compared to KOR. medchemexpress.com | Radioligand Binding Assays. |
| Delta-Opioid Receptor (DOR) | Lower affinity interaction compared to KOR. medchemexpress.com | Radioligand Binding Assays. |
| NMDA Receptor | Evidence of direct binding. imrpress.com | Radioligand Binding Assays. |
| Membrane Glucocorticoid Receptor | Displaces [3H]corticosterone binding in newt brain membranes. oup.comoup.com | Ligand Competition Studies. oup.comoup.com |
Electrophysiological Techniques
Electrophysiological techniques, such as whole-cell patch clamp, have been employed to investigate the direct effects of porcine dynorphin A(1-13) on the electrical properties of neurons. These methods allow for the measurement of ion currents and membrane potential changes in real-time, providing insights into the functional consequences of receptor activation.
Studies using these techniques have shown that porcine dynorphin A(1-13) can modulate various ion channels. For instance, in hippocampal CA1 neurons, dynorphin has been shown to selectively augment the M-current, an effect that is mediated by opiate receptors. physiology.org This modulation of ion currents can lead to changes in neuronal excitability.
Electrophysiological recordings have also been crucial in demonstrating the interaction of dynorphin A(1-13) with NMDA receptors. It has been observed that dynorphin can block NMDA-activated currents, with the extent of the block increasing with the length of the peptide. imrpress.com Furthermore, research on acid-sensing ion channels (ASICs) has utilized electrophysiology to show that dynorphin peptides can enhance ASIC1a current, suggesting a direct modulatory role on these channels. nih.gov These findings from electrophysiological studies provide a functional context to the binding data and contribute to a more complete understanding of the peptide's actions at the cellular level.
Intracellular Calcium Concentration Measurement Techniques
Techniques for measuring intracellular calcium concentration ([Ca2+]i) have been vital in dissecting the signaling pathways activated by porcine dynorphin A(1-13). Changes in [Ca2+]i are a critical component of many cellular processes, including neurotransmission and cell death pathways.
Studies have shown that exposure of mouse spinal cord neurons to porcine dynorphin A(1-13) causes acute increases in [Ca2+]i. medchemexpress.comabmole.com This elevation in intracellular calcium is similar to that observed with acute N-methyl-D-aspartate (NMDA) treatment, further supporting the involvement of NMDA receptors in the actions of dynorphin A(1-13). medchemexpress.comabmole.com The sustained elevation of [Ca2+]i is believed to contribute to the observed neurotoxicity and loss of neurons. sigmaaldrich.com
In contrast, research on synaptosomes from the guinea pig cerebellum, an area rich in kappa-opioid receptors, has demonstrated that kappa-selective ligands like dynorphin A(1-13) can decrease free intracellular calcium. nih.gov This effect was observed when intracellular calcium levels were first elevated, suggesting that kappa-opioid receptor activation may enhance calcium efflux. nih.gov These seemingly contradictory findings on intracellular calcium modulation highlight the complex and context-dependent nature of porcine dynorphin A(1-13)'s actions, likely influenced by the specific receptor populations and signaling machinery present in different neuronal types.
In Vivo Animal Models
Rodent Models (e.g., Mice, Rats)
Rodent models, particularly mice and rats, have been extensively used in in vivo research to investigate the physiological and behavioral effects of porcine dynorphin A(1-13). These models allow for the study of the peptide's actions within a complex biological system, providing insights into its role in various physiological processes.
In rats, intracerebroventricular (i.c.v.) administration of porcine dynorphin A(1-13) has been shown to antagonize galanin-induced impairments in learning and memory. nih.gov This effect was associated with the blockade of galanin-induced reductions in acetylcholine (B1216132) release in the hippocampus and frontal cortex, and was reversible by a selective kappa-opioid receptor antagonist. nih.gov These findings suggest a role for porcine dynorphin A(1-13) in modulating cognitive processes.
Studies in both mice and rats have also been crucial in understanding the role of dynorphins in pain modulation. psu.educore.ac.uk While low doses can produce antinociceptive effects, higher doses have been shown to induce hyperalgesia and allodynia, effects that appear to be mediated by non-opioid mechanisms, likely involving the NMDA receptor. psu.educore.ac.uk Furthermore, the rapid degradation of porcine dynorphin A(1-13) by membrane-bound enzymes has been observed in rat brain membranes, a factor that complicates the study of its central effects in vivo. nih.govcaltech.edu The use of peptidase inhibitors in rodent models has been explored to enhance the stability and effects of exogenously administered dynorphins. scirp.org
Table 3: Findings from Rodent Models in Porcine Dynorphin A(1-13) Research
| Rodent Model | Key Finding | Implied Role/Mechanism |
| Rat | Amelioration of galanin-induced memory impairment. nih.gov | Modulation of cholinergic neurotransmission via kappa-opioid receptors. nih.gov |
| Rat | Rapid degradation of the peptide. nih.govcaltech.edu | Presence of membrane-bound degradative enzymes. nih.govcaltech.edu |
| Mouse and Rat | Induction of hyperalgesia and allodynia at higher doses. psu.educore.ac.uk | Non-opioid mechanisms, likely involving NMDA receptors. psu.educore.ac.uk |
| Rat | Antinociceptive effects at low doses. psu.edu | Opioid receptor activation. psu.edu |
Guinea Pig Ileum Bioassay for Opioid Activity Assessment
The guinea pig ileum bioassay is a classical pharmacological preparation used to assess the inhibitory activity of opioid compounds. This ex vivo method relies on the principle that the longitudinal muscle of the guinea pig ileum contains a high density of myenteric neurons that release acetylcholine, causing the muscle to contract. Opioid receptors, particularly the kappa-opioid receptor (KOR) which dynorphins preferentially bind to, are present on these neurons. When an opioid agonist is introduced, it inhibits the release of acetylcholine, leading to a reduction in the electrically-induced contractions of the ileum. The potency of the opioid is determined by the concentration required to produce a 50% inhibition of the contractile response (IC50).
Research utilizing this bioassay has been pivotal in characterizing the opioid activity of porcine dynorphin A(1-13) acetate. Studies have demonstrated that porcine dynorphin A(1-13) is a potent inhibitor of the electrically stimulated contractions of the guinea pig ileum. Its high affinity for the KOR is reflected in its significant inhibitory effects in this preparation. The specificity of this interaction is often confirmed by using an opioid antagonist, such as naloxone (B1662785), which reverses the inhibitory effect of the dynorphin peptide.
Table 1: Opioid Activity of Dynorphin A Analogs in Guinea Pig Ileum Bioassay
| Compound | Relative Potency (Dynorphin A = 1) |
|---|---|
| Dynorphin A | 1 |
| Dynorphin A(1-13) | 0.7 |
| [D-Ala²]Dynorphin A(1-11) | 2.4 |
Fetal Sheep Models for Endocrine Studies
Fetal sheep models are instrumental in studying the role of endogenous opioids, including dynorphins, in the regulation of the fetal endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. These models are advantageous due to the similarities in placental and fetal endocrine physiology between sheep and humans. The long gestation period of sheep also allows for detailed studies of developmental changes. In these studies, researchers can administer substances directly to the fetus via chronically implanted catheters and collect fetal blood samples to measure hormone concentrations.
Studies using fetal sheep have investigated the influence of porcine dynorphin A(1-13) on the fetal HPA axis. For instance, research has explored how dynorphin A can modulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and cortisol from the adrenal glands in response to stress. These investigations have helped to elucidate the complex interplay between endogenous opioids and the maturation of the fetal stress response.
Behavioral Phenotyping and Assessment Paradigms
Behavioral phenotyping in animal models, primarily rodents, is a critical approach to understanding the in vivo functions of neuropeptides like porcine dynorphin A(1-13). These paradigms assess a range of behaviors that are thought to be modulated by the dynorphin/KOR system, including locomotion, anxiety-like behavior, and reward-related behaviors.
One commonly used test is the open field test, which can assess general locomotor activity as well as anxiety-like behavior. A reduction in time spent in the center of the open field is often interpreted as an anxiogenic-like effect. Another relevant paradigm is the conditioned place preference (CPP) or conditioned place aversion (CPA) test. These tests are used to evaluate the rewarding or aversive properties of a substance. The administration of KOR agonists like dynorphin A typically induces a conditioned place aversion, indicating that the substance is perceived as aversive by the animal.
Table 2: Behavioral Effects of Kappa-Opioid Receptor Agonists
| Behavioral Paradigm | Typical Effect of KOR Agonist |
|---|---|
| Open Field Test | Decreased Locomotion, Anxiogenic-like effects |
| Conditioned Place Aversion | Induction of Place Aversion |
| Forced Swim Test | Increased Immobility (pro-depressive-like effect) |
Analytical Techniques for Peptide Detection and Quantification
Mass Spectrometry-based Approaches (e.g., FAIMS/IMS/MS)
Advanced mass spectrometry (MS) techniques are powerful tools for the detection and quantification of peptides like porcine dynorphin A(1-13) in complex biological matrices. High-field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with ion mobility spectrometry (IMS) and tandem mass spectrometry (MS/MS) provides an additional layer of separation, which is crucial for distinguishing the target peptide from other structurally similar molecules.
In this approach, ions are first separated based on their differential mobility in a high electric field (FAIMS), then by their size and shape in a gas-filled drift tube (IMS), and finally by their mass-to-charge ratio (MS). This multi-dimensional separation significantly enhances the signal-to-noise ratio and allows for the unambiguous identification and quantification of the peptide. This technique is particularly valuable for analyzing samples from microdialysis studies, where peptide concentrations can be very low.
Immunoreactivity Assays
Immunoreactivity assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of porcine dynorphin A(1-13) in biological fluids and tissue extracts. These methods are based on the principle of competitive binding, where the dynorphin in the sample competes with a labeled form of the peptide for a limited number of binding sites on a specific antibody.
The amount of labeled peptide that binds to the antibody is inversely proportional to the concentration of unlabeled peptide in the sample. While highly sensitive, a key consideration for immunoreactivity assays is the specificity of the antibody. It is crucial to use an antibody that specifically recognizes porcine dynorphin A(1-13) and does not cross-react with its precursor, prodynorphin, or other related peptide fragments to ensure accurate quantification.
Messenger RNA (mRNA) Expression Analysis of Prodynorphin
The analysis of prodynorphin (Pdyn) mRNA expression provides an indirect measure of the synthetic capacity for dynorphin peptides, including porcine dynorphin A(1-13), within a specific tissue or brain region. Techniques such as in situ hybridization and quantitative real-time polymerase chain reaction (qRT-PCR) are commonly employed for this purpose.
In situ hybridization allows for the visualization of Pdyn mRNA expression within intact tissue sections, providing anatomical localization of dynorphin-producing cells. On the other hand, qRT-PCR is used to quantify the relative or absolute amount of Pdyn mRNA in a tissue homogenate. Changes in Pdyn mRNA levels can indicate alterations in the activity of the dynorphin system in response to various physiological or pharmacological manipulations. For example, studies have shown that chronic stress can lead to an upregulation of Pdyn mRNA in brain regions involved in the stress response.
Structure-Activity Relationship (SAR) Studies
Identification of Key Pharmacophores for Receptor Selectivity
Early research into the structural requirements for the potent opioid activity of dynorphin A(1-13) revealed the crucial role of specific amino acid residues. Successive removal of amino acids from the C-terminus of dynorphin-(1-13) demonstrated the significant contributions of lysine-13, lysine-11, and arginine-7 to its potency. nih.gov The N-terminal tyrosine was found to be indispensable for biological activity. nih.gov This initial work suggested that while the N-terminal "message" sequence (Tyr-Gly-Gly-Phe) is essential for binding to all opioid receptors, the C-terminal "address" sequence (Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) is critical for potency and selectivity at the KOR. unibo.it
More detailed investigations have further refined our understanding of the key pharmacophores. The Arg7 residue was initially considered essential for KOR activity. nih.gov However, subsequent systematic SAR studies on [des-Arg7]Dyn A analogues have challenged this, finding that the deletion of Arg7 does not necessarily abolish biological activity at the KOR. nih.gov In fact, these studies identified [des-Arg7]Dyn A-(1–9)-NH2 as a minimum pharmacophore for the KOR. nih.gov
The basicity of the C-terminal amino acid residues has also been identified as a key determinant for receptor recognition. acs.org Dynorphin A fragments with a C-terminal basic amino acid like Lysine or Arginine generally exhibit higher binding affinities than those with a C-terminal hydrophobic amino acid. acs.org Specifically, within the dynorphin sequence, lysine-11 and arginine-7 have been highlighted as important for the selectivity of interaction with the dynorphin receptor, distinguishing it from the µ-opioid receptor. nih.gov
The amphipathic nature of the "address" region, which contains both hydrophobic and basic residues, is also a key factor. nih.gov The design of analogs often focuses on retaining this characteristic while modifying specific residues to enhance stability or alter activity. nih.gov For instance, the Dyn A(5–13) fragment is recognized as the “address” region responsible for KOR selectivity and activity. nih.gov
Development and Characterization of Synthetic Analogs and Derivatives
The insights gained from SAR studies have fueled the development of a wide array of synthetic analogs and derivatives of porcine dynorphin A(1-13). These modifications aim to improve properties such as receptor selectivity, potency, and metabolic stability.
One common strategy involves truncating the peptide chain. For example, dynorphin A-(1-11) analogs have been synthesized and studied. nih.gov Modifications to the N-terminus, such as the addition of a 3-(3,4-dichlorophenyl)propanoyl (MDP) or acetyl group to [des-Arg7]Dyn A-(1–9), have been shown to produce selective KOR antagonists. nih.gov
Cyclization is another powerful technique used to restrict the conformational flexibility of the peptide, potentially increasing affinity and selectivity. researchgate.net Cyclic Dyn A analogs have been created using various methods, including the formation of disulfide or amide bonds. nih.gov For instance, cyclo[D-Asp2,Dap5]Dyn A-(1-13)NH2 (where Dap is 2,3-diaminopropionic acid) exhibits high affinity for both κ and μ opioid receptors. nih.gov In contrast, cyclo[D-Asp5,Dap8]Dyn A-(1-13)NH2 shows increased selectivity for κ over μ and δ receptors compared to the linear parent peptide. nih.gov Ring-closing metathesis (RCM) has also been employed to synthesize cyclic Dyn A-(1-11)NH2 analogs, with most exhibiting low nanomolar binding affinity for κ opioid receptors and acting as full or nearly full agonists. nih.gov
Substitution of specific amino acids is also a widely used approach. Replacing glycine-2 with D-alanine was found to reduce the potency of dynorphin-(1-13) amide. nih.gov Conversely, methyl esterification of the C-terminus enhanced the potency of several shorter dynorphin fragments. nih.gov N-terminal modifications of [D-Pro10]Dyn A-(1–11) with monoalkyl groups, particularly N-allyl substitution, have been shown to significantly increase KOR selectivity. nih.gov
The following interactive table provides a summary of selected synthetic analogs of porcine dynorphin A(1-13) and their reported activities.
Table 1: Selected Synthetic Analogs of Porcine Dynorphin A(1-13) and their Characteristics
| Analog | Modification | Key Finding | Reference |
|---|---|---|---|
| [des-Arg7]Dyn A(1–9) | Deletion of Arg7 and truncation | Identified as a minimum pharmacophore for the KOR. | nih.gov |
| 14 ([MDP-des-Arg7]Dyn A(1-9)) | N-terminal modification with MDP | Acts as a selective KOR antagonist. | nih.gov |
| 15 ([acetyl-des-Arg7]Dyn A(1-9)) | N-terminal acetylation | Acts as a selective KOR antagonist. | nih.gov |
| cyclo[D-Asp2,Dap5]Dyn A-(1-13)NH2 | Cyclization between positions 2 and 5 | High affinity for both κ and μ opioid receptors. | nih.gov |
| cyclo[D-Asp5,Dap8]Dyn A-(1-13)NH2 | Cyclization between positions 5 and 8 | Increased selectivity for κ over μ and δ receptors. | nih.gov |
| N-allyl-[D-Pro10]Dyn A-(1–11) | N-allyl substitution at Tyr1 and Pro10 substitution | Greater KOR selectivity compared to N,N-dialkylated analogs. | nih.gov |
| [D-Ala2]-dynorphin-(1-13) amide | Substitution of Gly2 with D-Ala | Reduced potency. | nih.gov |
Future Directions in Porcine Dynorphin A 1 13 Research
Further Elucidation of Complex Receptor Interaction Profiles
Porcine dynorphin (B1627789) A(1-13) is primarily recognized as a potent agonist at the kappa-opioid receptor (KOR). medchemexpress.com However, its activity is not confined to this receptor subtype. It also interacts with mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with different affinities. medchemexpress.comscirp.org The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, is often referred to as the "message" sequence, crucial for opioid receptor activation, while the C-terminal portion, or "address" sequence, is thought to confer selectivity for the KOR. scispace.com
Future investigations are needed to fully characterize the binding kinetics and functional consequences of porcine dynorphin A(1-13) at each of these opioid receptor subtypes. A significant area of interest is the potential for biased agonism, where the peptide might preferentially activate certain signaling pathways over others at a given receptor. This could explain the diverse and sometimes contradictory physiological effects observed.
Moreover, evidence suggests that porcine dynorphin A(1-13) and its metabolites can interact with non-opioid receptors, including the N-methyl-D-aspartate (NMDA) receptor and bradykinin (B550075) receptors. nih.gov These interactions are thought to mediate some of the peptide's neuroexcitatory and potentially neurotoxic effects. nih.gov A more precise understanding of these off-target interactions is critical for developing more selective and safer dynorphin-based drugs.
Table 1: Receptor Interaction Profile of Porcine Dynorphin A(1-13)
| Receptor Target | Primary Effect | Significance in Research |
| Kappa-Opioid Receptor (KOR) | Agonist | Primary mediator of analgesia, but also associated with dysphoria and sedation. nih.govmdpi.com |
| Mu-Opioid Receptor (MOR) | Agonist/Modulator | Interaction may contribute to the overall analgesic profile and potential for side effects. scirp.org |
| Delta-Opioid Receptor (DOR) | Agonist/Modulator | Role in the overall pharmacology of dynorphin A(1-13) is less defined but may influence mood and pain perception. medchemexpress.com |
| NMDA Receptor | Non-opioid Interaction | Implicated in neuroexcitatory effects and potential neurotoxicity. scirp.orgnih.gov |
| Bradykinin Receptors | Non-opioid Interaction | May contribute to inflammatory and pain-related signaling. nih.gov |
Targeting Specific Signal Transduction Pathways for Therapeutic Development
The activation of the KOR by porcine dynorphin A(1-13) initiates a cascade of intracellular signaling events. Traditionally, this was understood to occur primarily through the inhibition of adenylyl cyclase by G-proteins, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov However, it is now clear that KOR activation can also trigger other signaling pathways, including the recruitment of β-arrestin.
The G-protein-dependent signaling is largely associated with the desired analgesic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects such as dysphoria and sedation. nih.gov This dichotomy presents a compelling therapeutic strategy: the development of "biased agonists" that selectively activate the G-protein pathway while minimally engaging the β-arrestin pathway. Such compounds could potentially offer the pain-relieving benefits of KOR activation without the limiting side effects. unibo.it
Future research will focus on designing and synthesizing analogs of porcine dynorphin A(1-13) with specific signaling biases. This will involve detailed structure-activity relationship (SAR) studies to identify the molecular determinants responsible for activating one pathway over the other. scispace.com Furthermore, investigating the downstream effectors of these pathways, such as specific protein kinases and ion channels, will provide a more complete picture of how porcine dynorphin A(1-13) exerts its effects and how these can be therapeutically manipulated. The interplay between KOR signaling and other neurotransmitter systems, such as the dopamine (B1211576) pathway, is another critical area for future exploration, as KOR activation is known to inhibit dopamine release. mdpi.comunibo.it
Investigating Unique Non-Opioid Mediated Effects and their Significance
A fascinating and clinically relevant aspect of porcine dynorphin A(1-13) pharmacology is its ability to elicit effects independently of opioid receptors. These actions are often mediated by its metabolite, dynorphin A(2-13), which lacks the N-terminal tyrosine essential for opioid receptor activity. nih.gov These non-opioid effects are not blocked by the opioid antagonist naloxone (B1662785) and are often neuroexcitatory in nature, contrasting with the generally inhibitory effects of opioid receptor activation. nih.govannualreviews.org
Studies have shown that porcine dynorphin A(1-13) can produce motor dysfunction and other behavioral changes through non-opioid mechanisms. nih.govannualreviews.org These effects are thought to be mediated, at least in part, through interactions with the NMDA receptor and bradykinin receptors. nih.govnih.gov For instance, dynorphin A has been shown to induce vasoconstriction in cerebral arteries, an effect that is only partially mediated by KORs and may involve a non-opioid component. plos.org
The significance of these non-opioid effects is a critical area for future research. They may contribute to the complex and sometimes paradoxical actions of endogenous dynorphins in conditions such as neuropathic pain, spinal cord injury, and stroke. nih.govannualreviews.org A deeper understanding of the receptors and signaling pathways involved in these non-opioid effects is essential. This knowledge could lead to the development of strategies to block these potentially detrimental actions while preserving the beneficial opioid-mediated effects.
Table 2: Comparison of Opioid vs. Non-Opioid Mediated Effects of Porcine Dynorphin A(1-13)
| Feature | Opioid-Mediated Effects | Non-Opioid Mediated Effects |
| Primary Mediator | Porcine Dynorphin A(1-13) | Dynorphin A(2-13) and other metabolites |
| Receptors Involved | KOR, MOR, DOR | NMDA receptors, Bradykinin receptors |
| Effect of Naloxone | Blocked | Not Blocked |
| General Effect | Neuroinhibitory (e.g., analgesia) | Neuroexcitatory (e.g., motor dysfunction) |
| Therapeutic Implication | Target for pain relief | Potential target to mitigate adverse effects |
Development of Advanced Research Tools and Methodologies for In Vivo Studies
The study of porcine dynorphin A(1-13) in living organisms presents significant challenges, primarily due to its rapid degradation by peptidases. nih.govescholarship.org This short half-life makes it difficult to ascertain its physiological roles and therapeutic potential accurately. Therefore, a key future direction is the development of advanced research tools and methodologies to overcome these limitations.
One promising approach is the synthesis of metabolically stable analogs of porcine dynorphin A(1-13). medchemexpress.com This can be achieved through various chemical modifications, such as the incorporation of unnatural amino acids or cyclization of the peptide backbone, to protect it from enzymatic cleavage while retaining its biological activity. scispace.com
Furthermore, the development of more sensitive and specific analytical techniques is crucial for measuring the in vivo concentrations and distribution of porcine dynorphin A(1-13) and its metabolites. This includes advanced mass spectrometry techniques and the creation of highly specific antibodies for use in immunoassays and immunohistochemistry. pnas.org
For a deeper understanding of its mechanism of action at the molecular level, high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy will continue to be invaluable for visualizing the interaction between porcine dynorphin A(1-13) and its receptors. researchgate.net Complementary to these static pictures, nuclear magnetic resonance (NMR) spectroscopy can provide insights into the dynamics of the peptide and its receptor. researchgate.net The integration of these structural data with computational modeling and molecular dynamics simulations will facilitate the rational design of novel ligands with desired pharmacological properties. researchgate.net
Q & A
Q. What methodological steps are critical for synthesizing high-purity Porcine Dynorphin A(1-13) acetate?
The synthesis involves sequential solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:
- Amino acid activation : Use of HBTU/HOBt for carboxyl group activation to enhance coupling efficiency.
- Resin cleavage and deprotection : TFA-based cleavage cocktails (e.g., TFA:thioanisole:water, 95:3:2) to remove protecting groups and release the peptide from the resin.
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to achieve >95% purity. Stability is maintained by lyophilization and storage at -80°C to -20°C in acetic acid (HAc) salt form to prevent degradation .
Q. How is κ-opioid receptor selectivity validated for this compound?
Receptor selectivity is assessed via:
- Competitive binding assays : Using radiolabeled ligands (e.g., [³H]U69593 for κ-receptors) in cell membranes expressing μ-, δ-, and κ-opioid receptors. IC₅₀ values are calculated to determine affinity.
- Functional assays : Measurement of intracellular cAMP inhibition in HEK-293 cells transfected with κ-receptors.
- Calcium imaging : Monitoring acute increases in intracellular Ca²⁺ ([Ca²⁺]i) in neurons, a hallmark of κ-receptor activation .
Q. What protocols ensure stability during storage and handling of this compound?
- Lyophilization : Store lyophilized peptide at -80°C in airtight vials to prevent hydrolysis.
- Reconstitution : Use ice-cold acetic acid (0.1% v/v) or PBS with protease inhibitors (e.g., aprotinin) to minimize enzymatic degradation.
- Avoid repeated freeze-thaw cycles : Aliquot working solutions and store at -20°C for short-term use .
Advanced Research Questions
Q. How can researchers resolve contradictions in neurotoxic vs. analgesic effects of this compound?
- Dose-response studies : Use low physiological concentrations (1–10 nM) for analgesic effects, while higher doses (>100 nM) induce Ca²⁺-mediated neurotoxicity.
- Pharmacological blockers : Co-application of NMDA receptor antagonists (e.g., MK-801) to isolate κ-receptor-specific effects from excitotoxicity .
- In vivo models : Compare outcomes in spinal nerve ligation (SNL) models (analgesia) vs. hippocampal neuron cultures (neurotoxicity) .
Q. What experimental designs isolate κ-opioid receptor effects from cross-talk with other receptors?
- Knockout models : Use κ-opioid receptor (KOR) knockout mice to confirm target specificity.
- Selective antagonists : Include nor-BNI (κ-antagonist), CTAP (μ-antagonist), and naltrindole (δ-antagonist) in parallel experiments .
- Pathway analysis : Measure downstream markers like p38 MAPK phosphorylation, which is uniquely linked to κ-receptor activation .
Q. How do species-specific responses impact cardiovascular studies of this compound?
- Route of administration : Intracerebroventricular (i.c.v.) injection in rats induces transient pressor effects, while systemic administration in rabbits shows no cardiovascular changes.
- Dose calibration : Adjust doses based on receptor density variations (e.g., higher κ-receptor expression in rodent CNS vs. peripheral tissues) .
Q. What in vivo models are optimal for studying its antinociceptive and cognitive effects?
Q. How can researchers address variability in dynorphin’s neuroprotective vs. neurotoxic outcomes?
- Temporal profiling : Short-term exposure (minutes) enhances analgesia, while prolonged exposure (hours) triggers apoptosis via Ca²⁺ overload.
- Combination therapies : Pair with antioxidants (e.g., NAC) to mitigate oxidative stress linked to neurotoxicity .
Data Analysis & Methodological Challenges
Q. What statistical approaches are recommended for dose-dependent studies?
Q. How are contradictions in dynorphin’s role in acetylcholine modulation reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
